1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a propyl chain, which is further connected to a piperidine ring. The oxalic acid component forms a salt with the piperidine derivative, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-methylphenol with 1-bromo-3-chloropropane in the presence of a base to form 3-(4-bromo-2-methylphenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: De-brominated product.
Substitution: New derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine oxalate
- 1-[3-(4-Bromo-2-methylphenoxy)propyl]azepane
Uniqueness
1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine is unique due to its specific structural features, such as the presence of a piperidine ring and the combination of bromine and methyl groups. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[3-(4-bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c1-13-6-9-18(10-7-13)8-3-11-19-16-5-4-15(17)12-14(16)2;3-1(4)2(5)6/h4-5,12-13H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWBORBIRHPDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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